molecular formula C15H14N4O3 B4400514 3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole

Cat. No. B4400514
M. Wt: 298.30 g/mol
InChI Key: JEKQPLSLGSSAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its various potential applications. This compound is a heterocyclic organic molecule that contains both oxygen and nitrogen atoms in its structure.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its pharmacological effects by modulating various molecular targets in the body. Some of the potential molecular targets of this compound include:
- Protein Kinases: this compound has been shown to inhibit various protein kinases such as AKT, ERK, and JNK. These protein kinases play a crucial role in cell proliferation and survival, and their inhibition can lead to apoptosis and cell death.
- Reactive Oxygen Species: this compound has been shown to reduce the levels of reactive oxygen species (ROS) in the body. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various pathological conditions.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects in the body. Some of the most notable effects of this compound include:
- Antioxidant Activity: this compound has potent antioxidant activity, which helps to reduce oxidative stress and inflammation in the body.
- Anti-inflammatory Activity: this compound has been shown to reduce inflammation in various animal models of inflammatory diseases. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
- Antimicrobial Activity: this compound has potent antimicrobial activity against various bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
- High Potency: this compound has high potency, which makes it suitable for use in small quantities.
- Broad Spectrum of Activity: this compound has a broad spectrum of activity, which makes it suitable for use against various pathogens and diseases.
- Limited Solubility: this compound has limited solubility in water, which can make it difficult to use in certain experimental settings.
- Limited Stability: this compound has limited stability, which can lead to degradation over time.

Future Directions

There are several future directions for the research and development of 3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole. Some of the most promising directions for future research include:
- Development of Novel Anticancer Drugs: this compound has shown promising anticancer activity in various studies. Future research can focus on developing novel anticancer drugs based on this compound.
- Development of Neuroprotective Agents: this compound has shown neuroprotective activity in various animal models of neurological disorders. Future research can focus on developing novel neuroprotective agents based on this compound.
- Development of Antimicrobial Agents: this compound has potent antimicrobial activity against various bacterial and fungal pathogens. Future research can focus on developing novel antimicrobial agents based on this compound.
- Mechanistic Studies: The mechanism of action of this compound is not fully understood. Future research can focus on elucidating the molecular targets and pathways involved in the pharmacological effects of this compound.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific research fields. Some of the most promising applications of this compound include:
- Cancer Research: this compound has shown promising anticancer activity in various in vitro and in vivo studies. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has the potential to be developed into a novel anticancer drug.
- Neurological Disorders: this compound has shown neuroprotective activity in various animal models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It exerts its neuroprotective effects by reducing oxidative stress and inflammation.
- Infectious Diseases: this compound has shown promising antimicrobial activity against various bacterial and fungal pathogens. It inhibits the growth of these pathogens by disrupting their cell membranes and inhibiting their metabolic pathways.

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-3-12-13(21-9-20-12)5-10(1)6-14-18-15(22-19-14)4-2-11-7-16-17-8-11/h1,3,5,7-8H,2,4,6,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKQPLSLGSSAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NOC(=N3)CCC4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole
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3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole
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3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole
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3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole
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3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole
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3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole

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